Comparative Molecular Weight and Lipophilicity (XLogP3) of N-Ethyl-2-(1-imidazolyl)ethanamine vs. Histamine and 2-(1H-Imidazol-1-yl)ethanamine
N-Ethyl-2-(1-imidazolyl)ethanamine exhibits a significantly higher molecular weight (139.20 g/mol) and increased lipophilicity (XLogP3 = -0.1) compared to the unsubstituted analog 2-(1H-imidazol-1-yl)ethanamine (MW 111.15 g/mol, XLogP3 = -1) and the biologically active comparator histamine (MW 111.15 g/mol, XLogP3 = -0.7) [1][2][3].
| Evidence Dimension | Molecular Weight (MW) and Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | MW: 139.20 g/mol; XLogP3: -0.1 |
| Comparator Or Baseline | Histamine (MW: 111.15 g/mol; XLogP3: -0.7) and 2-(1H-Imidazol-1-yl)ethanamine (MW: 111.15 g/mol; XLogP3: -1) |
| Quantified Difference | MW Difference: +28.05 Da; XLogP3 Difference: +0.6 vs. Histamine, +0.9 vs. 2-(1H-Imidazol-1-yl)ethanamine |
| Conditions | Computed physicochemical properties from PubChem (XLogP3 algorithm, release 2024.11.20/2025.04.14) |
Why This Matters
The increased molecular weight and higher logP suggest altered membrane permeability and distribution profiles, which are critical for in vivo pharmacokinetic studies and lead optimization in drug discovery.
- [1] PubChem. Compound Summary for CID 53211308, N-Ethyl-2-(1-imidazolyl)ethanamine. National Center for Biotechnology Information. Accessed April 2026. View Source
- [2] PubChem. Compound Summary for CID 774, Histamine. National Center for Biotechnology Information. Accessed April 2026. View Source
- [3] PubChem. Compound Summary for CID 430667, 2-(1H-imidazol-1-yl)ethanamine. National Center for Biotechnology Information. Accessed April 2026. View Source
